N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetamide
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Overview
Description
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}acetamide is a complex organic compound that features a thiazole ring, an imidazolidine ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}acetamide typically involves multi-step organic reactions. One common method includes the reaction of 4,5-dimethylthiazole with an appropriate acylating agent to introduce the acetamide group. This is followed by the introduction of the imidazolidine ring through cyclization reactions. The methoxyphenyl group is then attached via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolidine ring can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound may also modulate receptor activity by binding to receptor sites, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide
- N-(4,5-dimethyl-1,3-thiazol-2-yl)cyclopentanecarboxamide
- N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-chloroacetamide
Uniqueness
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}acetamide is unique due to the presence of the imidazolidine ring and the methoxyphenyl group, which confer distinct chemical properties and biological activities compared to its analogs. These structural features may enhance its binding affinity to specific molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H20N4O4S |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C18H20N4O4S/c1-10-11(2)27-17(19-10)21-15(23)8-14-16(24)22(18(25)20-14)9-12-4-6-13(26-3)7-5-12/h4-7,14H,8-9H2,1-3H3,(H,20,25)(H,19,21,23) |
InChI Key |
AMEJWNBTNDZTAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CC2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
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